molecular formula C19H18N4O3 B2470104 2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE CAS No. 605628-05-5

2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B2470104
CAS No.: 605628-05-5
M. Wt: 350.378
InChI Key: FQMBYCSDGZNQHC-UHFFFAOYSA-N
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Description

2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a nitrobenzoyl group attached to a piperidine ring, which is further connected to a benzodiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-nitrobenzoyl chloride with piperidine under basic conditions to form the intermediate 4-nitrobenzoylpiperidine. This intermediate is then reacted with 1H-1,3-benzodiazole in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with enzymes or receptors, leading to various biological effects. The piperidine ring and benzodiazole moiety can also contribute to the compound’s activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylpiperidine: A related compound with similar structural features.

    3-(Piperidin-4-yl)benzo[d]isoxazole: Another compound with a piperidine ring and benzodiazole-like structure.

Uniqueness

2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(14-5-7-15(8-6-14)23(25)26)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMBYCSDGZNQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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